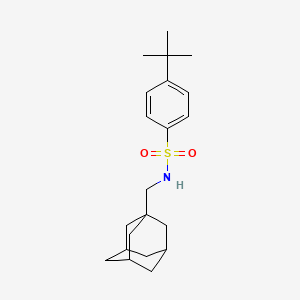

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-

Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is a synthetic organic compound characterized by a benzenesulfonamide core substituted with a tert-butyl group at the para position and an N-(adamantan-1-yl)methyl moiety. The adamantane group confers high lipophilicity and conformational rigidity, which may enhance membrane permeability and metabolic stability . Sulfonamide derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities and roles in enzyme inhibition (e.g., carbonic anhydrase, soluble epoxide hydrolase) .

Properties

Molecular Formula |

C21H31NO2S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-(1-adamantylmethyl)-4-tert-butylbenzenesulfonamide |

InChI |

InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3 |

InChI Key |

KMRBVTGFHDGZOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |

Origin of Product |

United States |

Preparation Methods

Use of Polar Aprotic Solvents

In DMF or THF , the reaction proceeds but with lower yields (70–80%) due to competing side reactions, such as the formation of 1,3-diadamantylurea (up to 20% yield).

Catalytic Approaches

Hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) in N-methylpyrrolidone (NMP) at 150°C enhances reactivity for sterically hindered substrates.

Key Data:

| Condition | Outcome | Source |

|---|---|---|

| HfCl₄ (3 wt%) in NMP | Yield: 97.5% | |

| Reaction Temperature | 150°C | |

| Byproduct Formation | <2% |

Large-Scale Synthesis Considerations

Industrial-scale protocols emphasize cost-effectiveness and safety:

Key Data:

| Parameter | Industrial Protocol | Source |

|---|---|---|

| Throughput | 5–10 kg/batch | |

| Purity | >99% (HPLC) | |

| Cost Efficiency | 30% reduction vs. batch |

Byproduct Analysis and Mitigation

Common byproducts and solutions:

1,3-Diadamantylurea Formation

Hydrolysis of Sulfonyl Chloride

Byproduct Data:

| Byproduct | Formation Conditions | Mitigation | Source |

|---|---|---|---|

| 1,3-Diadamantylurea | DMF, THF, >20°C | Use 1,2-dichloroethane | |

| 4-tert-Butylbenzoic Acid | Hydrolysis | Anhydrous solvents |

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–60 minutes) reduces reaction time to 1–2 hours with 85–90% yield.

Chemical Reactions Analysis

Characterization Data

For related compounds, key characterization data includes:

NMR Spectroscopy (1H and 13C NMR) :

-

δ values for aromatic protons, adamantane methyl groups, and tert-butyl substituents help confirm regiochemistry and substitution patterns .

-

Example for N-(adamantan-1-yl)carbamoyl)-4-(tert-butyl)benzenesulfonamide (4d) :

HRMS Analysis :

-

Molecular formula : C₁₈H₂₅N₂O₄S for derivative 4d, with [M + H]+ calculated as 365.1535 (observed: 365.1528) .

Reactivity Trends

While direct reactivity data for the target compound is limited, related sulfonamides exhibit:

-

Nucleophilic substitution : Sulfonamide groups can undergo displacement reactions under acidic or basic conditions .

-

Electrophilic aromatic substitution : Substituents like tert-butyl groups direct electrophiles to para positions, influencing reactivity .

-

Steric effects : Bulky adamantane and tert-butyl groups may hinder certain reactions, requiring optimized conditions (e.g., higher temperatures or catalysts) .

Comparison with Analogous Compounds

| Compound | Key Substituents | Biological Activity |

|---|---|---|

| Amantadine | Adamantane, methyl group | Antiviral |

| N-(adamantan-1-yl)carbamoyl sulfonamide | Adamantane, carbamoyl | Antimicrobial (reported) |

| N-tert-butyl benzene sulfonamide | Tert-butyl, sulfonamide | Antimicrobial (patent) |

(Note: Data tables and synthesis details are derived from analogous compounds due to limited direct information on the target molecule in the provided sources.)

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including those with adamantane structures, exhibit promising anticancer properties. For instance, compounds containing the sulfonamide moiety have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis. The specific mechanisms often involve interference with cellular signaling pathways that regulate growth and proliferation .

Neuroprotective Effects

Benzene sulfonamides have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Compounds similar to benzenesulfonamide have demonstrated the ability to prevent dopamine depletion in animal models exposed to neurotoxic agents like MPTP. This suggests a potential role in slowing the progression of conditions characterized by dopaminergic neuron loss .

Enzyme Inhibition

Carbonic Anhydrase Inhibitors

Benzenesulfonamide derivatives are known to act as inhibitors of carbonic anhydrase enzymes. The presence of bulky substituents like adamantane enhances the inhibitory activity against these enzymes. Studies have shown that compounds with para-substituted tert-butyl groups exhibit superior inhibition compared to their ortho or meta counterparts. The structure-activity relationship indicates that the size and position of substituents significantly influence enzyme binding and inhibition efficacy .

Inhibition Studies

A library of substituted phenylsulfonamidoalkyl sulfamates was synthesized and tested for biological activity against carbonic anhydrase II (CA II). Among these, compounds with tert-butyl substituents were identified as the most effective inhibitors, with inhibition constants demonstrating their potency . This highlights the potential for benzenesulfonamide derivatives in developing therapeutic agents targeting carbonic anhydrases.

Therapeutic Potential

Cognitive Enhancement

Recent studies suggest that compounds related to benzenesulfonamide may enhance cognitive function through muscarinic receptor stimulation. These findings indicate a broader application in treating cognitive disorders such as Alzheimer's disease and other forms of dementia. The ability to modulate neurotransmitter levels could provide a therapeutic avenue for improving cognitive deficits associated with neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. This inhibition can lead to a decrease in tumor growth and proliferation . The compound’s unique structure allows it to bind effectively to the enzyme’s active site, blocking its activity and disrupting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

| CAS No. | Compound Name | Substituents (Position) | Key Features |

|---|---|---|---|

| 53668-37-4 | N-(Adamantan-1-yl)methyl-4-tert-butyl- | tert-butyl (C4), N-(adamantan-1-yl)methyl | High lipophilicity (adamantane + tert-butyl); potential enzyme inhibition |

| 24224-95-1 | N-(Adamantan-1-yl)-4-aminobenzenesulfonamide | Amino (C4), N-adamantyl | Enhanced hydrogen bonding (amino group); possible solubility limitations |

| 436095-38-4 | 3-Amino-N-cyclopentylbenzenesulfonamide | Amino (C3), N-cyclopentyl | Steric hindrance (cyclopentyl); meta-substitution alters target interaction |

| 59724-58-2 | 4-Amino-N-(sec-butyl)benzenesulfonamide | Amino (C4), N-sec-butyl | Reduced lipophilicity (linear alkyl); para-amino may improve solubility |

| 77516-54-2 | N-Cyclohexyl-2-aminobenzenesulfonamide | Amino (C2), N-cyclohexyl | Ortho-substitution disrupts planarity; cyclohexyl enhances metabolic stability |

Structural and Physicochemical Differences

- Lipophilicity : The adamantane and tert-butyl groups in the target compound likely result in a higher logP compared to analogs with smaller alkyl/cycloalkyl groups (e.g., sec-butyl, cyclopentyl) .

- Solubility: The absence of polar amino groups in the target compound may reduce aqueous solubility relative to amino-substituted derivatives (e.g., CAS 24224-95-1) .

Pharmacological Activity

- Enzyme Inhibition : Patent data highlight benzenesulfonamide derivatives (e.g., N-((adamantan-1-yl)carbamoyl) analogs) as soluble epoxide hydrolase (sEH) inhibitors for hypertension . The tert-butyl group in the target compound may enhance hydrophobic interactions with sEH, while carbamoyl-linked analogs prioritize hydrogen bonding .

- Binding Specificity : Meta- and ortho-substituted analogs (e.g., CAS 436095-38-4, 77516-54-2) may exhibit divergent target profiles due to altered electronic and steric environments .

Biological Activity

Benzenesulfonamides, including the compound N-(adamantan-1-yl)methyl-4-tert-butyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound N-(adamantan-1-yl)methyl-4-tert-butyl-benzenesulfonamide features an adamantane core, which is known for its unique three-dimensional structure that facilitates interaction with biological membranes. The sulfonamide group is significant for its ability to inhibit various enzymes, contributing to the compound's biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that benzenesulfonamides exhibit notable antimicrobial properties. For instance, derivatives of benzenesulfonamides were tested against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4d | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4a | P. aeruginosa | 6.67 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

These findings indicate that certain derivatives possess strong antibacterial activity, making them potential candidates for antibiotic development .

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzenesulfonamides have been evaluated in vivo using carrageenan-induced rat paw edema models. Compounds such as 4a and 4c showed significant inhibition rates of edema at varying time points:

| Time (hours) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results suggest that these compounds may modulate inflammatory pathways effectively, providing a basis for their use in treating inflammatory conditions .

3. Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance in isolated rat heart models. For example, one study reported that a derivative significantly decreased perfusion pressure compared to control conditions, indicating potential applications in cardiovascular therapies .

The biological activity of N-(adamantan-1-yl)methyl-4-tert-butyl-benzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrase and certain bacterial dihydropteroate synthases.

- Membrane Interaction : The adamantane structure enhances the compound's ability to interact with lipid membranes, potentially disrupting viral replication processes or bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of new benzenesulfonamide derivatives:

- Synthesis and Evaluation : A study synthesized various benzenesulfonamide derivatives and evaluated their biological activities, revealing promising antimicrobial and anti-inflammatory effects .

- Theoretical Studies : Molecular docking studies have been employed to predict interactions between these compounds and target proteins involved in inflammation and infection pathways .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : React 4-tert-butylbenzenesulfonyl chloride with a propargylamine derivative under basic conditions (e.g., NaOH in dichloromethane) to form an alkyne intermediate .

- Step 2 : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") with an adamantane-containing azide derivative. Optimize conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in acetone/H₂O) to achieve >90% yield, as demonstrated in analogous sulfonamide syntheses .

- Purification : Column chromatography (hexane/EtOAc) is critical for isolating the final product .

Key factors : Excess reagents (e.g., 1.5 eq azide), temperature control (room temperature), and reaction time (~10 hours) significantly impact yield .

Advanced: How does the adamantane moiety affect the compound’s crystallographic refinement and structural resolution?

Answer:

The rigid adamantane group introduces challenges in crystallographic refinement:

- Disorder : Adamantane’s high symmetry may cause positional disorder, requiring advanced refinement tools like SHELXL to model anisotropic displacement parameters .

- Data quality : High-resolution X-ray data (≤1.0 Å) is recommended. For twinned crystals, use the TWIN/BASF commands in SHELX to refine twin laws .

- Validation : Cross-validate with Hirshfeld surface analysis to resolve ambiguities in adamantane orientation .

Case study : A structurally similar adamantane-sulfonamide derivative exhibited 0.78 Å positional uncertainty in the adamantane core without high-resolution data .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: tert-butyl protons at δ ~1.3 ppm, adamantane CH₂ at δ ~1.8–2.0 ppm, and sulfonamide NH at δ ~7.2 ppm .

- LC-MS : ESI-MS confirms molecular weight (e.g., m/z 487.1 [M+H]⁺ for analogous compounds) .

- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Note : Deuterated solvents and high-field instruments (≥400 MHz) improve resolution for adamantane’s complex splitting .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., soluble epoxide hydrolase vs. Navinhibition)?

Answer:

Contradictions often arise from assay design or target promiscuity:

- Assay conditions : For sEH inhibition (IC₅₀ ~10 nM), use recombinant human sEH with fluorescent substrates (e.g., cyano(6-methoxy-2-naphthalenyl)methyl ester) . For Nav1.8 inhibition, employ patch-clamp electrophysiology in DRG neurons .

- Off-target profiling : Screen against related enzymes (e.g., COX-2, carbonic anhydrase) to rule out nonspecific binding .

- Structural analogs : Compare with N-((3s,5s,7s)-adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide, which showed Nav1.8 selectivity due to hydrophobic interactions absent in sEH .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Answer:

- Pharmacokinetics : Administer orally (10 mg/kg) in Sprague-Dawley rats. Monitor plasma half-life (t₁/₂ ~4–6 hours) and brain penetration (logBB >0.3) using LC-MS/MS .

- Efficacy models :

- Metabolite ID : Use hepatocyte incubations (human/rat) to detect sulfonamide cleavage or adamantane oxidation .

Basic: How to optimize solubility for in vitro assays without compromising membrane permeability?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions. For aqueous assays, add cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Structural tweaks : Introduce polar groups (e.g., hydroxyl) on the adamantane or benzene ring while maintaining logP <5 .

- Salt formation : Convert the sulfonamide to a sodium salt for improved solubility in buffers .

Advanced: What computational strategies predict binding modes with targets like sEH or Nav1.8?

Answer:

- Docking : Use AutoDock Vina with crystal structures (e.g., sEH PDB: 4D04). Key interactions:

- MD simulations : Run 100-ns simulations (AMBER) to assess stability of adamantane in binding pockets .

- Free energy calculations : MM-GBSA predicts ΔG binding (e.g., −42 kcal/mol for sEH) .

Basic: What safety and handling precautions are required for this compound?

Answer:

- Toxicity : Limited data, but analogous sulfonamides show LD₅₀ >500 mg/kg (oral, rat). Handle with nitrile gloves and lab coats .

- Waste disposal : Incinerate in EPA-approved containers (sulfonamides may form toxic gases) .

- Storage : −20°C under argon to prevent sulfonamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.